N-[4-(Acetylamino)benzoyl]-beta-alanine
Description
N-[4-(Acetylamino)benzoyl]-beta-alanine (CAS: 212198-64-6) is a synthetic organic compound with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . Its IUPAC name, 3-[(4-acetamidobenzoyl)amino]propanoic acid, reflects its structure: a 4-acetamidobenzoyl group linked via an amide bond to beta-alanine (a non-proteinogenic amino acid with a carboxylic acid group on the β-carbon). The compound is characterized by:
- Key functional groups: Acetamido (CH₃CONH-), benzoyl (C₆H₅CO-), and carboxylic acid (COOH).
Properties
IUPAC Name |
3-[(4-acetamidobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDSDLFJOCMYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
The synthesis typically proceeds through two stages:
-
Formation of N-(4-Aminobenzoyl)-beta-alanine : Coupling 4-aminobenzoic acid with β-alanine.
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Acetylation of the Aromatic Amine : Introducing an acetyl group to the para-aminobenzoyl intermediate.
Step 1: Amide Bond Formation
Reagents and Conditions
-
Activation of 4-Aminobenzoic Acid :
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Coupling with β-Alanine :
Example Protocol
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4-Aminobenzoic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous DCM to form 4-aminobenzoyl chloride.
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β-Alanine (1 eq) is added dropwise in DCM with triethylamine (2 eq) at 0–5°C.
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The mixture is stirred at room temperature for 12 hours, followed by filtration and washing to isolate N-(4-Aminobenzoyl)-beta-alanine.
Step 2: Acetylation of the Aromatic Amine
Reagents and Conditions
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Acylating Agent : Acetic anhydride (1.5 eq) or acetyl chloride (1.2 eq).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) enhances acylation efficiency.
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Solvent : Acetonitrile or DCM at 5–10°C, followed by warming to 40–45°C.
Example Protocol
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N-(4-Aminobenzoyl)-beta-alanine (1 eq) is dissolved in acetonitrile with DMAP (0.1 eq) and triethylamine (2 eq).
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Acetic anhydride (1.5 eq) is added dropwise at 5°C, and the reaction is stirred for 2 hours at 40°C.
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The product is isolated via filtration, washed with water/ethanol, and dried under vacuum.
Direct Coupling Using Pre-Acetylated Benzoyl Chloride
An alternative one-pot method involves pre-acetylating 4-aminobenzoic acid before coupling:
-
Synthesis of 4-Acetamidobenzoic Acid :
-
Activation and Coupling :
Advantages : Avoids handling the aromatic amine intermediate, reducing side reactions.
Yield : Comparable to the two-step method (85–90%).
Comparative Analysis of Synthetic Methods
Key Observations :
-
The direct coupling method using DMAP and acetic anhydride offers the highest yield and purity.
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Carbodiimide-mediated coupling (EDCl/HOBt) is preferable for lab-scale synthesis due to milder conditions.
Optimization and Challenges
Hydrolytic Instability
N-Acylated amino acids are prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
N-[4-(Acetylamino)benzoyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(Acetylamino)benzoyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)benzoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{[4-(Acetylamino)phenyl]sulfonyl}-beta-alanine (CAS: 7478-88-8)
Structural differences :
Functional implications :
3-([4-(Acetylamino)phenyl]sulfonyl)propanoic acid (CAS: 300670-60-4)
Structural differences :
- Features a sulfonyl-linked propanoic acid instead of a benzoyl-amide-beta-alanine chain .
Functional implications :
- Reduced steric bulk : The absence of the benzoyl group may improve solubility but reduce aromatic interactions in biological systems.
- Acidity: The direct sulfonyl-propanoic acid linkage could lower the pKa of the carboxylic acid compared to the target compound.
Anthracene-Based Beta-Alanine Derivative ()
Structural differences :
- Contains a sulfoanthracenyl-amino-phenyl group attached to beta-alanine.
- Molecular complexity: Larger aromatic system (anthracene) with sulfonate (-SO₃H) and amino groups.
Functional implications :
N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine (CAS: 1579806-65-7)
Structural differences :
- Incorporates a piperidinylsulfonyl moiety and an additional amino group on the phenyl ring .
Functional implications :
- Target specificity : Such modifications are common in drug design for receptor binding optimization.
Comparative Analysis Table
| Compound | Key Structural Feature | Molecular Weight (g/mol) | Functional Group Impact | Potential Applications |
|---|---|---|---|---|
| N-[4-(Acetylamino)benzoyl]-beta-alanine | Benzoyl-amide-beta-alanine | 250.25 | High polarity, zwitterionic behavior | Peptide synthesis, drug intermediates |
| N-{[4-(Acetylamino)phenyl]sulfonyl}-beta-alanine | Sulfonyl-beta-alanine | 286.31 | Enhanced acidity, antimicrobial potential | Enzyme inhibitors, antimicrobial agents |
| Anthracene-based derivative | Sulfoanthracenyl-amino-phenyl | ~500 (estimated) | High conjugation, sulfonate solubility | Dyes, industrial chemicals |
| Piperidinylsulfonyl derivative | Piperidine-sulfonyl-phenyl | ~350 (estimated) | Increased lipophilicity, basicity | Drug discovery, receptor ligands |
Research Findings and Implications
- Synthetic routes : The target compound may be synthesized via amide coupling (e.g., EDC/HOBt), similar to methods for N4-Acetylsulfacetamide . Sulfonyl analogs require sulfonation steps, which are more complex .
- Spectroscopic data : The target’s FTIR would show amide I/II bands (~1672 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) , while sulfonyl analogs exhibit SO₂ symmetric/asymmetric stretches (~1150–1350 cm⁻¹) .
- Stability : The benzoyl-amide bond in the target compound is more hydrolytically labile than sulfonamide linkages .
Biological Activity
N-[4-(Acetylamino)benzoyl]-beta-alanine, also known by its CAS number 212198-64-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of acetamides and is characterized by the presence of both an acetylamino group and a benzoyl moiety. Its structure can be represented as follows:
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
This structural composition suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antibacterial agents.
- Anticancer Potential : Similar derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This raises the possibility that this compound could be investigated for its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against specific bacteria | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis, similar to other known antimicrobial agents.
Case Study: Anticancer Effects
In a separate investigation, derivatives of this compound were tested on various cancer cell lines. Results indicated that these compounds could induce apoptosis through activation of caspase pathways, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
